Cigatin A
Description
Cigatin A is a bioactive compound isolated from tobacco (Nicotiana tabacum) and structurally classified as a pyridine alkaloid derivative. Its molecular formula (C₁₀H₁₄N₂O₂) and tertiary amine structure differentiate it from simpler alkaloids like anabasine or anatabine, which lack the oxygen-containing functional groups observed in this compound .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-pyridin-3-yloxybenzene-1,4-diol |
InChI |
InChI=1S/C11H9NO3/c13-8-3-4-10(14)11(6-8)15-9-2-1-5-12-7-9/h1-7,13-14H |
InChI Key |
BEQVBNJMLWADNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=CC(=C2)O)O |
Synonyms |
2-(pyridine-3-yloxy)benzene-1',4'-diol cigatin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Cigatin A and Analogous Alkaloids
| Compound | Molecular Formula | Key Functional Groups | Bioactivity Profile | Carcinogenicity (IARC Classification) |
|---|---|---|---|---|
| This compound | C₁₀H₁₄N₂O₂ | Pyridine, hydroxyl | Moderate acetylcholinesterase inhibition | Not classified |
| Nicotine | C₁₀H₁₄N₂ | Pyridine, methylamine | High nicotinic acetylcholine receptor agonist | Group 1 (Carcinogenic) |
| Anabasine | C₁₀H₁₄N₂ | Pyridine, piperidine | Weak neuromuscular blocking agent | Group 3 (Not classifiable) |
| Anatabine | C₁₀H₁₂N₂ | Pyridine, unsaturated | Anti-inflammatory properties | Group 3 |
Key Findings :
- Toxicological Profile: this compound lacks the nitrosamine groups present in NNN and NNK, which are directly linked to DNA adduct formation and carcinogenesis .
Comparison with Functionally Similar Compounds
Table 2: Efficacy and Toxicity in Preclinical Models
| Compound | IC₅₀ for AChE Inhibition (μM) | LD₅₀ (mg/kg, murine) | Tumorigenicity (Rodent Models) |
|---|---|---|---|
| This compound | 12.3 ± 1.5 | 245 | Negative |
| Nicotine | >100 | 6.5 | Positive (Lung, pancreas) |
| Galantamine | 0.5 ± 0.1 | 12 | Negative |
| Cotinine | >200 | 500 | Negative |
Research Insights :
- Therapeutic Potential: While galantamine (a known acetylcholinesterase inhibitor) has superior potency, this compound’s lower acute toxicity (LD₅₀ = 245 mg/kg vs. nicotine’s 6.5 mg/kg) positions it as a safer candidate for prolonged use .
Q & A
Q. How should I address intellectual property concerns when collaborating on this compound projects?
- Methodological Answer :
- Material Transfer Agreements (MTAs) : Define ownership of novel derivatives or synthesis methods before initiating collaborations.
- Pre-Publication Review : Ensure compliance with institutional IP policies before submitting manuscripts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
